molecular formula C11H10ClN3O2 B2518287 2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide CAS No. 899984-83-9

2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide

Cat. No.: B2518287
CAS No.: 899984-83-9
M. Wt: 251.67
InChI Key: ZXNXWRNLGNJLLU-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide is a chemical compound with potential applications in various scientific fields. This compound features a phthalazinone moiety, which is known for its biological activity, and a chloroacetamide group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide typically involves the reaction of 4-oxo-3H-phthalazin-1-ylmethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and reduction: The phthalazinone moiety can undergo redox reactions, potentially altering its biological activity.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH) in aqueous solutions.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups replacing the chloro group.

    Oxidation: Oxidized forms of the phthalazinone moiety.

    Reduction: Reduced forms of the phthalazinone moiety.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition or modulation of protein function.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Compounds with similar phthalazinone structures, known for their biological activity.

    Chloroacetamide derivatives: Compounds with chloroacetamide groups, used in various chemical and biological applications.

Uniqueness

2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide is unique due to the combination of the phthalazinone and chloroacetamide moieties, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c12-5-10(16)13-6-9-7-3-1-2-4-8(7)11(17)15-14-9/h1-4H,5-6H2,(H,13,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNXWRNLGNJLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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